
4-tert-butyl-2-(1H-pyrazol-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl group attached to the phenol ring and a pyrazole ring attached to the second position of the phenol ring
作用机制
Target of Action
Compounds containing the pyrazole moiety, such as this one, are known to exhibit a broad range of biological activities . They have been found to interact with various targets, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal targets .
Mode of Action
For instance, some pyrazole derivatives inhibit the production of certain inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the production of cytokines like TNF-α, IL-6, and IL-1β .
Biochemical Pathways
These could potentially include pathways related to inflammation, cancer, pain perception, convulsion, helminth infections, oxidative stress, and plant growth .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties would likely influence its adme properties .
Result of Action
Based on the known activities of pyrazole derivatives, the compound could potentially exert effects such as inhibition of inflammatory mediator production, interference with cancer cell proliferation, modulation of pain and convulsion responses, disruption of helminth life cycles, reduction of oxidative stress, and alteration of plant growth .
Action Environment
Factors such as ph, temperature, and reaction time can affect the yield and effectiveness of similar compounds . Additionally, the compound’s storage temperature and physical form could potentially influence its stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. This reaction is often catalyzed by iodine, which facilitates the formation of the pyrazole ring . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
4-tert-butyl-2-(1H-pyrazol-1-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted phenol derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and fluorescent dyes.
相似化合物的比较
Similar Compounds
2-(4-tert-butyl-1H-pyrazol-1-yl)phenol: Similar structure but lacks the tert-butyl group.
4-tert-butyl-1H-pyrazole: Lacks the phenol group.
1-tert-butyl-3-phenyl-1H-pyrazol-4-yl: Different substitution pattern on the pyrazole ring.
Uniqueness
4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is unique due to the presence of both the tert-butyl group and the pyrazole ring attached to the phenol ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-tert-butyl-2-pyrazol-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-5-6-12(16)11(9-10)15-8-4-7-14-15/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPDHZKXJUVIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
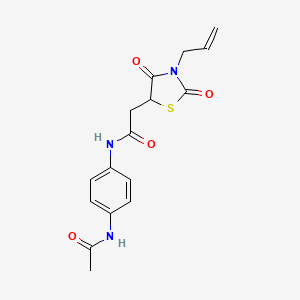
![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)
![6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B3000364.png)
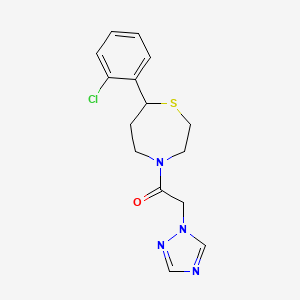
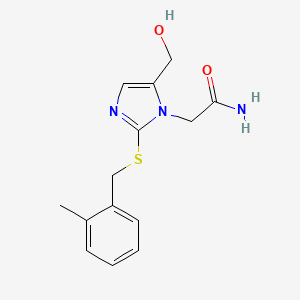
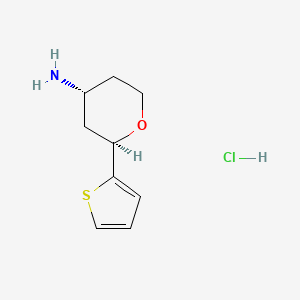

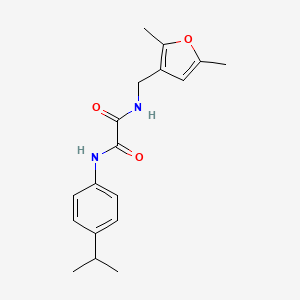
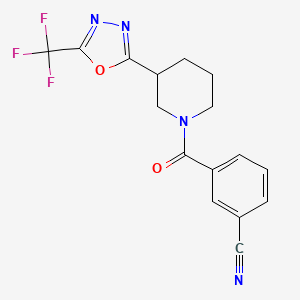
![N-[(1-Methyl-2-oxo-3H-indol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000375.png)
![6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3000379.png)

![4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3000383.png)
